molecular formula C13H25NO B1662333 TRPM8 agonist WS-3 CAS No. 39711-79-0

TRPM8 agonist WS-3

Cat. No.: B1662333
CAS No.: 39711-79-0
M. Wt: 211.34 g/mol
InChI Key: VUNOFAIHSALQQH-UHFFFAOYSA-N
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Description

N-Ethyl-p-menthane-3-carboxamide (WS-3; CAS RN 39711-79-0) is a synthetic carboxamide derivative widely used as a cooling agent in tobacco, nicotine products, confectionery, cosmetics, and pharmaceuticals. Its molecular formula is C₁₃H₂₅NO (molecular mass: 211.34 g/mol), and it features a cyclohexanecarboxamide backbone substituted with ethyl and isopropyl groups . WS-3 is a white crystalline solid with a melting point of 88°C and a boiling point of 154°C . Unlike menthol, WS-3 provides a cooling sensation without minty odors or volatility, making it ideal for applications requiring odorless or long-lasting effects .

WS-3 was developed in the 1970s by Wilkinson Sword Ltd. as part of a program to design non-volatile cooling agents. It received FEMA-GRAS status (FEMA 3455) and is synthesized via Grignard reactions starting from menthol derivatives .

Properties

IUPAC Name

N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNOFAIHSALQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047039
Record name N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide
Source EPA DSSTox
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Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White solid; Slight menthol like cooling effect
Record name Ethyl menthane carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

39711-79-0
Record name N-Ethyl-p-menthane-3-carboxamide
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Record name Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-
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Record name Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-
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Record name N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide
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Record name N-ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide
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Record name ETHYL MENTHANE CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl menthane carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037834
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 - 93 °C
Record name Ethyl menthane carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Chlorination-Carboxylation-Amidation Route

The chlorination-carboxylation-amidation pathway is a three-step process starting with menthol. In the first step, menthol undergoes chlorination using thionyl chloride (SOCl₂) or Lucas reagent to produce menthyl chloride. This intermediate is then subjected to a Grignard reaction with magnesium metal in tetrahydrofuran (THF) and toluene, followed by carboxylation with carbon dioxide under high pressure (0.2–0.6 MPa) to yield menthyl carboxylic acid. The final amidation step involves reacting menthyl carboxylic acid with thionyl chloride to form menthyl acyl chloride, which is subsequently treated with 70% ethylamine solution to produce WS-3.

This method achieves a product purity of 99% and a yield of 51% under industrial conditions. However, it requires specialized equipment, such as stainless steel pressure reactors, and careful control of reaction parameters, including temperature (50–90°C) and carbon dioxide flow rates.

Nitrile-Based Synthesis Using Polyphosphoric Acid

An alternative route avoids Grignard reagents by utilizing p-menthane-3-carbonitrile as a key intermediate. In this method, polyphosphoric acid (85%) acts as both a catalyst and solvent. Three variants of this approach have been documented:

  • Diethyl Carbonate-Mediated Reaction : Combining polyphosphoric acid, ethanol, and diethyl carbonate at 150°C for 102 hours yields WS-3 with a 70% conversion rate.
  • Phosphorus Oxychloride-Mediated Reaction : Substituting diethyl carbonate with phosphorus oxychloride reduces the reaction time to 8 hours at 140°C, achieving a 92.5% conversion.
  • Sulfuryl Chloride-Mediated Reaction : Using sulfuryl chloride further optimizes the process to 2 hours at 150°C, reaching a 94.5% conversion.

This route eliminates the need for toxic cyanide reagents but requires prolonged heating, increasing energy costs.

Comparative Analysis of Synthetic Methods

Method Reagents Temperature Time Conversion/Yield Advantages Disadvantages
Chlorination-Carboxylation SOCl₂, Mg, CO₂, ethylamine 50–90°C 10–12 hours 51% yield, 99% purity High purity; scalable for industry High-pressure equipment; toxic reagents
Diethyl Carbonate Polyphosphoric acid, ethanol, diethyl carbonate 150°C 102 hours 70% conversion Avoids Grignard reagents Long reaction time; moderate conversion
Phosphorus Oxychloride Polyphosphoric acid, phosphorus oxychloride 140°C 8 hours 92.5% conversion Faster than diethyl carbonate method Requires hazardous oxychloride
Sulfuryl Chloride Polyphosphoric acid, sulfuryl chloride 150°C 2 hours 94.5% conversion Shortest reaction time; highest conversion High temperature; corrosive reagents

Industrial-Scale Production Techniques

Industrial synthesis of WS-3 prioritizes cost-effectiveness and safety. A patented method employs a 1 L stainless steel pressure reactor charged with magnesium chips, THF, and toluene. After chlorination, the Grignard reagent reacts with CO₂ at 0.5 MPa for 10 hours, followed by acidification with 30% HCl to isolate menthyl carboxylic acid. Subsequent amidation with ethylamine achieves a 51% yield, with strict adherence to solvent ratios (THF:toluene = 1:5–1:10).

Key industrial challenges include:

  • Toxicity Management : Sodium cyanide, used in early routes, has been phased out due to safety concerns.
  • Pressure Control : Maintaining 0.2–0.6 MPa during carboxylation ensures optimal CO₂ solubility and reaction kinetics.

Reaction Optimization and Critical Parameters

Catalyst Loading

The amidation step requires 5–15% catalyst (relative to menthyl carboxylic acid) for optimal efficiency. Excess catalyst increases side products, while insufficient amounts prolong reaction times.

Solvent Selection

Benzene, toluene, or xylene are preferred for amidation due to their high boiling points and compatibility with thionyl chloride. Toluene is favored industrially for its lower toxicity compared to benzene.

Temperature and Time

  • Carboxylation : Temperatures above 90°C degrade the Grignard reagent, reducing yields.
  • Amidation : Reflux conditions (100–150°C) are critical for complete conversion, with shorter times achievable using sulfuryl chloride.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-p-menthane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

N-Ethyl-p-menthane-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

N-Ethyl-p-menthane-3-carboxamide acts as an agonist of the transient receptor potential melastatin-8 (TRPM8) receptor. When the compound binds to the TRPM8 receptor, it activates the receptor, leading to a cooling sensation. This mechanism is similar to that of menthol, which also activates the TRPM8 receptor.

Comparison with Similar Compounds

Comparative Analysis with Similar Cooling Compounds

WS-3 belongs to the p-menthanecarboxamide class, which includes structurally related compounds with varying cooling potencies and applications. Below is a detailed comparison:

Table 1: Key Cooling Agents Compared to WS-3

Compound Name FEMA No. Cooling Potency (vs. Menthol) Key Applications Notable Properties
WS-3 3455 ~10× Tobacco, e-liquids, confectionery Odorless, stable, long-lasting
WS-23 (2-isopropyl-N,2,3-trimethylbutyramide) 3804 >10× E-liquids, oral care Higher volatility, rapid onset
Evercool 180 (N-p-benzene-acetonitrile menthanecarboxamide) 4496 >10× Cosmetics, topical creams Enhanced solubility in hydrophobic matrices
Evercool 190 (N-(2-pyridin-2-ylethyl)-3-p-menthanecarboxamide) 4549 >10× Pharmaceuticals, insect repellents Dual functionality: cooling + insect repellency
Menthol 2665 1× (baseline) Food, inhalants, vaporubs Volatile, minty odor, irritant at high doses

Key Findings :

  • Potency : WS-3, WS-23, Evercool 180, and Evercool 190 are all >10× more potent than menthol in activating the TRPM8 cold-sensing receptor .
  • Applications :
    • WS-3 is favored in EU tobacco products (e.g., Juul Mint) to replace menthol under nicotine content regulations .
    • WS-23 dominates in e-liquids due to compatibility with vaping formulations .
    • Evercool 190 exhibits insect-repellent efficacy comparable to DEET .
  • Safety : WS-3 and analogs show low acute toxicity but may contribute to cytotoxicity in e-liquids at high concentrations (e.g., 1.5–16.4 mg/mL in Puff Bar products) .

Mechanism of Action

WS-3 and its analogs activate the TRPM8 ion channel, which mediates cold sensation in sensory neurons. Unlike menthol, which also activates TRPA1 (associated with irritation), WS-3 selectively targets TRPM8, reducing irritant side effects . This specificity allows prolonged cooling without desensitization, a critical advantage in oral and topical applications .

Biological Activity

N-Ethyl-p-menthane-3-carboxamide, commonly referred to as WS-3, is a synthetic compound recognized for its cooling properties and physiological effects. This compound is primarily utilized in food, cosmetic, and pharmaceutical industries due to its unique sensory profile. It is classified as a selective ligand for the transient receptor potential melastatin-8 (TRPM8), which plays a crucial role in thermosensation.

  • Molecular Formula : C13H25NO
  • Molecular Weight : 211.34 g/mol
  • CAS Number : 39711-79-0
  • Appearance : Odorless white crystalline solid

N-Ethyl-p-menthane-3-carboxamide activates TRPM8 receptors, which are responsible for the sensation of cold. This activation leads to a physiological cooling effect without the irritation often associated with menthol or other cooling agents . The compound's ability to selectively activate these receptors makes it an attractive alternative in various applications.

Cooling Effect

The primary biological activity of N-Ethyl-p-menthane-3-carboxamide is its intense cooling sensation. Studies have shown that it can produce a cooling effect comparable to menthol but without the stinging or burning sensations typically associated with menthol use . This property has made it popular in oral care products and topical applications.

Insect Repellent Properties

Research indicates that WS-3 exhibits insect-repelling activity. Gautschi and Blondeau demonstrated that N-Ethyl-p-menthane-3-carboxamide showed efficacy against cockroaches comparable to DEET, a widely used insect repellent . This finding suggests potential applications in pest control formulations.

Vaping Products

N-Ethyl-p-menthane-3-carboxamide has been identified in some vaping products, where it mimics menthol's cooling effects. Its presence raises questions about the health implications of inhaling such compounds, particularly concerning respiratory effects and potential toxicant exposure .

Case Study 1: Efficacy as an Insect Repellent

A comparative study evaluated the effectiveness of various insect repellents, including WS-3, DEET, and IR3535. The results indicated that WS-3 provided comparable protection against cockroaches while offering a more pleasant sensory experience due to its cooling effect .

Case Study 2: Cooling Sensation in Oral Care Products

In a clinical trial assessing the sensory properties of oral care products containing N-Ethyl-p-menthane-3-carboxamide, participants reported a significantly enhanced cooling sensation compared to those using traditional menthol-based products. The absence of irritation was noted as a key advantage, leading to higher consumer satisfaction .

Applications

Application AreaDescription
Food Industry Used as a flavoring agent providing a cooling effect.
Cosmetics Incorporated in creams and lotions for sensory appeal.
Pharmaceuticals Potential use in topical analgesics for its cooling properties.
Insect Repellents Effective alternative to traditional repellents like DEET.

Q & A

Q. How is WS-3 identified and quantified in tobacco and nicotine products, and what analytical methods are recommended for reliable detection?

WS-3 is commonly identified using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A validated method for simultaneous analysis of WS-3 and structurally related cooling agents (e.g., WS-23, Evercool 180/190) involves optimized solvent extraction, column selection (e.g., C18 reversed-phase), and mass spectrometry parameters to resolve co-eluting peaks. Key parameters include ionization modes (positive/negative ESI) and monitoring specific ion transitions (e.g., m/z 210 → 138 for WS-3) to enhance selectivity .

Q. What structural features of WS-3 contribute to its cooling sensation, and how do they compare to menthol?

WS-3’s cooling effect arises from its carboxamide group and stereochemistry. Unlike menthol, which activates TRPM8 receptors via hydroxyl groups, WS-3 lacks a hydroxyl moiety but retains a rigid cyclohexane ring and ethylamide side chain. This allows receptor binding without minty flavor, making it suitable for flavor-neutral applications. Comparative studies show WS-3’s cooling threshold is ~10–100 times lower than menthol, requiring minimal concentrations (0.1–1% w/w) in formulations .

Q. What are the standard synthetic routes for WS-3, and how is stereochemical purity ensured?

WS-3 is synthesized via carboxamide formation between p-menthane-3-carboxylic acid and ethylamine. Stereochemical control is achieved using enantiomerically pure starting materials (e.g., (1R,2S,5R)-menthane derivatives) and catalytic coupling agents (e.g., HATU or EDCI). Post-synthesis, chiral HPLC or NMR (e.g., NOE experiments) verifies stereochemical integrity, with typical purity ≥98% for research-grade material .

Advanced Research Questions

Q. How can researchers resolve discrepancies in WS-3 quantification across studies, particularly when co-formulated with other cooling agents?

Discrepancies often arise from matrix interference (e.g., nicotine or flavor additives) or inconsistent extraction protocols. To mitigate this:

  • Use isotope-labeled internal standards (e.g., deuterated WS-3) for LC-MS/MS to correct matrix effects.
  • Validate extraction efficiency via spike-recovery experiments in representative matrices (e.g., e-liquid aerosols vs. tobacco leaves).
  • Cross-validate results using orthogonal methods (e.g., GC-MS vs. LC-MS/MS) .

Q. What are the physicochemical interactions between WS-3 and common excipients in pharmaceutical or nicotine formulations?

WS-3 exhibits hydrophobic interactions with lipid carriers (e.g., propylene glycol) but may form hydrogen bonds with polar additives like hydroxypropyl methylcellulose (HPMC). In coated formulations, stability studies (40°C/75% RH for 6 months) show WS-3 maintains >90% potency when combined with 3-1-menthoxy propane 1,2-diol in a 1:3 ratio, suggesting synergistic stabilization .

Q. What are the challenges in assessing WS-3’s long-term stability under varying environmental conditions?

Degradation pathways include hydrolysis of the amide bond under acidic conditions (pH <4) or oxidation of the cyclohexane ring. Accelerated stability testing protocols recommend:

  • Storing WS-3 at -20°C in inert atmospheres (argon) to prevent oxidation.
  • Monitoring degradation products (e.g., p-menthane-3-carboxylic acid) via LC-UV/vis at λmax 255 nm .

Q. How do conflicting toxicological data on WS-3 inform risk assessment in inhalation studies?

While acute toxicity studies (OECD 403) classify WS-3 as low hazard (LD50 >2000 mg/kg in rodents), subchronic inhalation data are limited. Recent in vitro models (human bronchial epithelial cells) suggest transient TRPM8 activation at ≤10 µM but no cytotoxicity. Researchers should prioritize:

  • Chronic exposure studies using realistic dosing (e.g., e-cigarette aerosol exposure chambers).
  • Metabolite profiling (e.g., ethyl-glucuronide conjugates) to assess bioaccumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRPM8 agonist WS-3
Reactant of Route 2
Reactant of Route 2
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